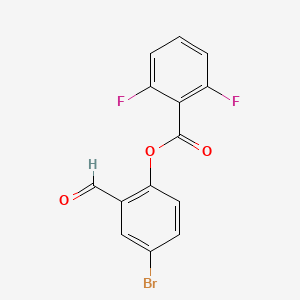

4-Bromo-2-formylphenyl 2,6-difluorobenzoate

説明

4-Bromo-2-formylphenyl 2,6-difluorobenzoate is a halogenated aromatic ester characterized by a 2,6-difluorobenzoate core and a substituted phenyl group bearing bromine and formyl functional groups. The compound’s structure (CAS: shown in ) combines electron-withdrawing substituents (bromo, formyl, and fluorine) that confer unique reactivity and stability. It is synthesized via esterification or coupling reactions, as exemplified by protocols involving 2,6-difluorobenzoyl chloride intermediates (e.g., in ). This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, or advanced materials due to its versatile reactive sites (bromo for substitution, formyl for condensation) .

特性

IUPAC Name |

(4-bromo-2-formylphenyl) 2,6-difluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7BrF2O3/c15-9-4-5-12(8(6-9)7-18)20-14(19)13-10(16)2-1-3-11(13)17/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFTRVCCKOIXJMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)OC2=C(C=C(C=C2)Br)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7BrF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Esterification of Preformed Phenolic and Benzoyl Components

The most straightforward approach involves coupling 4-bromo-2-formylphenol with 2,6-difluorobenzoyl chloride under basic conditions. This method capitalizes on the nucleophilic acyl substitution mechanism, where the phenolic oxygen attacks the electrophilic carbonyl carbon of the acyl chloride.

Procedure :

- Preparation of 4-Bromo-2-formylphenol :

- 4-Bromo-2-hydroxybenzaldehyde is synthesized via bromination of 2-hydroxybenzaldehyde using bromine in acetic acid, achieving yields >85% under optimized conditions.

- The reaction proceeds via electrophilic aromatic substitution, with bromine acting as the electrophile directed by the hydroxyl group’s activating effect.

Synthesis of 2,6-Difluorobenzoyl Chloride :

Esterification :

- A solution of 4-bromo-2-formylphenol (1.0 equiv) in dry tetrahydrofuran (THF) is reacted with 2,6-difluorobenzoyl chloride (1.1 equiv) in the presence of triethylamine (2.0 equiv) at 0–5°C. The mixture is stirred for 12 hours, followed by aqueous workup and chromatographic purification.

- Yield : 70–78%.

Advantages :

- Modular synthesis allows independent optimization of phenolic and benzoyl precursors.

- Mild reaction conditions minimize side reactions such as hydrolysis of the formyl group.

Direct Formylation and Sequential Esterification

This route introduces the formyl group after bromination, followed by esterification. It is particularly useful when starting from 4-bromo-2-hydroxyphenyl derivatives.

Procedure :

- Bromination of 2-Hydroxybenzaldehyde :

- Esterification with 2,6-Difluorobenzoic Acid :

Mechanistic Considerations :

- The formyl group’s electron-withdrawing nature deactivates the aromatic ring, necessitating careful control of bromination stoichiometry to avoid over-halogenation.

Metalation-Formylation Strategy

Directed ortho-metalation (DoM) enables regioselective formylation of brominated precursors, followed by esterification. This method is favored for substrates with steric hindrance.

Procedure :

- Lithiation of 4-Bromo-2-fluorophenyl Benzoate :

Formylation :

Transesterification :

Key Insight :

- LDA’s strong base strength ensures complete deprotonation, while N-formylpiperidine acts as a formyl donor without competing side reactions.

Bromination of Preformed 2-Formylphenyl 2,6-Difluorobenzoate

This method introduces bromine after esterification, leveraging the directing effects of the ester and formyl groups.

Procedure :

- Synthesis of 2-Formylphenyl 2,6-Difluorobenzoate :

- 2-Hydroxybenzaldehyde is esterified with 2,6-difluorobenzoyl chloride as described in Section 1.

- Electrophilic Bromination :

Limitations :

- Competing bromination at the formyl group’s ortho position may occur, requiring precise stoichiometric control.

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Cost Efficiency | Environmental Impact |

|---|---|---|---|---|

| Esterification | Coupling preformed units | 70–78 | High | Moderate (uses THF) |

| Sequential Functionalization | Bromination → esterification | 82 | Moderate | Low (aqueous workup) |

| Metalation-Formylation | DoM → formylation → ester | 75 | Low | High (LDA hazard) |

| Post-Ester Bromination | Esterification → bromination | 68–72 | Moderate | Moderate (Br₂ use) |

化学反応の分析

4-Bromo-2-formylphenyl 2,6-difluorobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include nucleophiles like amines or thiols, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

4-Bromo-2-formylphenyl 2,6-difluorobenzoate has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be employed in the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 4-Bromo-2-formylphenyl 2,6-difluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and formyl groups can participate in various binding interactions, while the difluorobenzoate moiety can influence the compound’s overall reactivity and stability. These interactions can modulate biological pathways and lead to the desired effects .

類似化合物との比較

Structural Analogues and Substitution Patterns

The compound’s closest analogues include esters with varying fluorine substitution patterns or functional groups:

Key Observations :

- Substitution Effects : The 2,6-difluoro configuration (para to each other) in the target compound reduces steric hindrance compared to 2,4-difluoro isomers, enhancing planarity and electronic conjugation .

- Reactivity : The bromo and formyl groups in the target compound enable diverse transformations (e.g., Suzuki coupling, aldol reactions), unlike simpler esters such as methyl 2,6-difluorobenzoate, which lack these reactive handles .

Physical and Chemical Properties

Key Observations :

- Thermal Stability: The target compound’s bromo and fluorine substituents likely enhance thermal stability compared to non-halogenated analogues.

- Diffusivity : Compounds like 2,6-difluorobenzoate (DFB) are used as tracers in hydrogeology due to low diffusivity (), suggesting similar inertness in the target compound.

Molecular and Electronic Properties

highlights molecular orbital data for 2,6-difluorobenzoate derivatives. Key comparisons include:

- Electron-Withdrawing Effects : The 2,6-difluoro configuration lowers the LUMO energy, enhancing electrophilicity compared to 3,4-difluoro isomers.

- Conjugation : The target compound’s formyl group extends conjugation, further stabilizing the electron-deficient aromatic system.

生物活性

4-Bromo-2-formylphenyl 2,6-difluorobenzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial and anticancer activities, as well as its mechanisms of action and structure-activity relationships (SAR).

- IUPAC Name : this compound

- CAS Number : 646989-39-1

- Molecular Formula : C15H10BrF2O3

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on fluoroaryl derivatives have shown varying degrees of activity against bacterial strains such as Staphylococcus aureus.

| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| MA-1156 | 16 µM | 16 µM |

| MA-1115 | 32 µM | 32 µM |

| MA-1116 | 64 µM | 128 µM |

The above table illustrates the effectiveness of related compounds, suggesting that modifications in structure can significantly influence biological activity. The introduction of fluorine atoms in the phenyl moiety generally enhances antimicrobial efficacy .

Anticancer Activity

In vitro studies have explored the anticancer potential of various benzoate derivatives. These compounds may induce apoptosis in cancer cells by targeting specific signaling pathways. For example, they can inhibit cell proliferation and induce cell cycle arrest in cancer cell lines.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, leading to oxidative stress and subsequent cell death.

- Alteration of Membrane Permeability : The presence of halogen atoms can modify the lipophilicity of the compound, affecting its ability to penetrate cellular membranes.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of bromine and fluorine atoms significantly affects the compound's biological activity. For instance:

- Bromine Substitution : Enhances lipophilicity and may improve membrane penetration.

- Fluorine Substitution : Often increases metabolic stability and bioactivity against microbial targets.

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

- Study on Antimicrobial Efficacy :

-

Cancer Cell Line Studies :

- In vitro experiments revealed that certain benzoate derivatives could inhibit proliferation in various cancer cell lines, suggesting a potential for therapeutic applications in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。